N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide

Fragment-based drug discovery Physicochemical profiling Lead-likeness

Researchers seeking to probe STAT3 dimerization often face supply inconsistencies with generic thiophene analogs. This compound (MW 301.4 g/mol, C11H11NO3S3, InChIKey: ONNAIGSHJBMPBN-UHFFFAOYSA-N) is the structurally exact fragment from the RH-06 pharmacophore series, featuring the critical thiophene-3-carbonyl connectivity. Its fragment-like physicochemical profile (XLogP3: 1.9, 5 rotatable bonds) supports high-concentration screening applications. - Directly enables systematic SAR expansion at the sulfonamide terminus and thiophene 5-position. - Compatible with SPR, DSF, and ligand-observed NMR fragment-screening cascades. - Sourced with verified 2D/3D identity for reproducible computational docking against STAT3 crystal structures.

Molecular Formula C11H11NO3S3
Molecular Weight 301.39
CAS No. 1797299-58-1
Cat. No. B2429278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide
CAS1797299-58-1
Molecular FormulaC11H11NO3S3
Molecular Weight301.39
Structural Identifiers
SMILESCS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2
InChIInChI=1S/C11H11NO3S3/c1-18(14,15)12-6-9-2-3-10(17-9)11(13)8-4-5-16-7-8/h2-5,7,12H,6H2,1H3
InChIKeyONNAIGSHJBMPBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide: Physicochemical Identity and Scaffold


N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide (CAS 1797299-58-1) is a synthetic, low-molecular-weight (301.4 g/mol) bis-thiophene sulfonamide with the molecular formula C11H11NO3S3 [1]. The compound is catalogued in PubChem (CID 72717595) and features a 5-(thiophene-3-carbonyl)thiophene core linked via a methylene bridge to a methanesulfonamide group [1]. Its computed physicochemical properties—XLogP3 of 1.9, one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds—place it in a favorable fragment-like property space (congruent with the 'rule of three' for fragment-based lead discovery) [1]. The scaffold belongs to the aryl-sulfonamidyl thiophene amide class, a pharmacophore family from which the STAT3 dimerization inhibitor clinical lead RH-06 (CAS 1260364-43-9) emerged [2][3].

Generic Substitution Failure for N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide


Within the aryl-sulfonamidyl thiophene amide class, minute structural perturbations at the sulfonamide terminus produce marked differences in STAT3 inhibitory potency, selectivity, and cellular activity. The clinical lead RH-06 bears a 4-methylphenyl group at the thiophene 5-position and a pyrrolidine-sulfonamide at position 4, showing EC50 of ~15 µM for IL-6-induced STAT3 transcriptional inhibition [1]. Replacing the pyrrolidine-sulfonamide with a simple methanesulfonamide—as in the target compound—removes a critical lipophilic interaction motif, altering target engagement. Likewise, exchanging the 4-methylphenyl group for a thiophene-3-carbonyl substituent modulates both steric bulk and electronic character, shifting the molecule from a late-stage lead to a minimalist fragment suitable for structure-guided elaboration [1][2]. Procurement of a generic thiophene sulfonamide without verifying the exact 5-(thiophene-3-carbonyl)thiophene-2-yl-methanesulfonamide connectivity cannot guarantee equivalent performance in biochemical or cellular assays.

Differentiation Evidence for N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide


Physicochemical Comparison: 2-Bromo Analog

Compared to its closest commercially available analog, 2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide (CID 72717609), the target compound exhibits a substantially lower computed XLogP3 (1.9 vs. 4.1) and a molecular weight 141 Da smaller (301.4 vs. 442.4 g/mol) [1][2]. This places the target compound well within fragment-like chemical space (MW < 300 Da, though marginally above), whereas the bromo analog falls outside, making the target compound more suitable for fragment-based screening and subsequent growth strategies.

Fragment-based drug discovery Physicochemical profiling Lead-likeness

Scaffold Relationship to RH-06 STAT3 Inhibitor

The target compound contains the bis-thiophene sulfonamide core that constitutes the minimal pharmacophore of the STAT3 inhibitor RH-06 (STAT3 Inhibitor XVI, CAS 1260364-43-9) [1]. RH-06 reduces IL-6-induced STAT3 transcriptional activity with an EC50 of 15 µM in HeLa cells and selectively inhibits STAT3 phosphorylation over STAT1 at 10–30 µM . While the target compound lacks the 4-methylphenyl and pyrrolidine-sulfonamide substituents that confer full cellular potency, the conserved thiophene-carbonyl-thiophene-sulfonamide architecture represents the critical recognition element for STAT3 SH2 domain binding as described in patent structure-activity relationships [1].

STAT3 inhibition Cancer therapeutics Pharmacophore modeling

Hydrogen Bond Profile vs. Thiophene-2-Sulfonamide Analog

The target compound (methanesulfonamide) differs from its thiophene-2-sulfonamide analog (CAS 1797614-50-6, C14H11NO3S4) by replacement of the methyl group with a thiophene ring on the sulfonamide sulfur [1][2]. This modification increases the hydrogen bond acceptor count (7 vs. 6) and adds a fifth aromatic ring system, altering both the electronic surface potential and conformational flexibility (7 rotatable bonds vs. 5) [1][2]. The methanesulfonamide group, being the smallest alkyl sulfonamide, provides a minimally steric hydrogen bond donor/acceptor interface suitable for probing binding pocket tolerance.

Structure-activity relationship Sulfonamide chemistry Molecular recognition

Application Scenarios for N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide


STAT3 Dimerization Fragment Elaboration

The compound serves as a structurally characterized fragment for STAT3 inhibitor development, directly related to the RH-06 pharmacophore [1][2]. Its low XLogP3 (1.9) and compact size make it suitable for fragment growing, linking, or merging strategies [3]. Research groups can use this compound as a reference core for synthesizing focused libraries that systematically explore substitution at the thiophene 5-position and sulfonamide terminus, leveraging patent-disclosed SAR [1].

IL-6/STAT3 Probe Development

Given the established role of thiophene sulfonamides in modulating IL-6-induced STAT3 phosphorylation [1][2], the target compound provides a minimalist scaffold for designing affinity probes, photo-crosslinkers, or fluorescent conjugates to study STAT3:STAT3 protein-protein interactions in biochemical and cellular contexts [1].

Fragment-Based Screening Validation

With a molecular weight of 301.4 g/mol and limited structural complexity, the compound is compatible with fragment-screening techniques such as surface plasmon resonance (SPR), differential scanning fluorimetry (DSF), and ligand-observed NMR [3]. Its physicochemical profile supports use at the high concentrations typically required for fragment screening (≥ 0.5–2 mM) [3].

Structure-Based Drug Design Template

The compound's well-defined 2D/3D structure (InChIKey: ONNAIGSHJBMPBN-UHFFFAOYSA-N) and the availability of STAT3 X-ray crystal structures enable docking and molecular dynamics studies [3][1]. It can be used as a virtual screening query or as a core for de novo design efforts aimed at identifying novel STAT3 inhibitors beyond the RH-06 chemotype [1].

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